N,N-Dibutyl-1,1,1-trimethylsilanamine
Description
Structure
3D Structure
Properties
CAS No. |
3553-86-4 |
|---|---|
Molecular Formula |
C11H27NSi |
Molecular Weight |
201.42 g/mol |
IUPAC Name |
N-butyl-N-trimethylsilylbutan-1-amine |
InChI |
InChI=1S/C11H27NSi/c1-6-8-10-12(11-9-7-2)13(3,4)5/h6-11H2,1-5H3 |
InChI Key |
HBJBDCQZMCBJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)[Si](C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation of N,n Dibutyl 1,1,1 Trimethylsilanamine
Research on Aminosilane (B1250345) Formation Pathways
The formation of the silicon-nitrogen (Si-N) bond is the cornerstone of aminosilane synthesis. Research has primarily focused on three main pathways: the reaction of silicon halides with amines, the dehydrocoupling of silanes and amines, and several alternative approaches.
Investigation of Silicon-Halide Amination Reactions
The most traditional and widely used method for synthesizing N,N-Dibutyl-1,1,1-trimethylsilanamine is the reaction between a silicon halide, typically trimethylsilyl (B98337) chloride, and dibutylamine. This reaction is a form of nucleophilic substitution where the amine acts as the nucleophile. fishersci.co.uk
Mechanism: The reaction proceeds via a nucleophilic attack of the nitrogen atom of dibutylamine on the electrophilic silicon atom of trimethylsilyl chloride. This forms a pentacoordinate silicon intermediate or a transition state. Subsequently, a chloride ion is displaced. A second equivalent of the amine is required to act as a base, neutralizing the hydrogen chloride (HCl) byproduct to form dibutylammonium chloride. fishersci.co.ukgoogle.com This salt byproduct is typically a solid that precipitates from the reaction mixture, driving the reaction to completion. orgsyn.org
Key characteristics of this method include:
Stoichiometric Waste: A significant drawback is the formation of one equivalent of ammonium (B1175870) salt waste for each Si-N bond formed. rsc.orgrsc.org
Corrosive Reagents: The use of chlorosilanes, which are corrosive, presents handling challenges. rsc.org
Reaction Conditions: The reaction is often carried out in a non-polar organic solvent, such as hexane (B92381) or toluene, to facilitate the precipitation of the ammonium salt.
| Reactant 1 | Reactant 2 | Stoichiometry (Amine:Silane) | Byproduct | Key Feature |
| Trimethylsilyl chloride | Dibutylamine | 2:1 | Dibutylammonium chloride | High yield, but produces stoichiometric salt waste |
Dehydrocoupling Mechanisms in Aminosilane Synthesis
Dehydrocoupling represents a more atom-economical and sustainable alternative to the silicon-halide method. rsc.org This pathway involves the reaction of a hydrosilane, such as trimethylsilane, with an amine, releasing hydrogen gas (H₂) as the only byproduct. google.comrsc.org This process typically requires a catalyst to proceed at a reasonable rate. rsc.orgnih.gov
The general reaction is: (CH₃)₃SiH + (CH₃CH₂CH₂CH₂)₂NH --(Catalyst)--> (CH₃)₃SiN(CH₂CH₂CH₂CH₃)₂ + H₂
Mechanism: The mechanism of dehydrocoupling is highly dependent on the catalyst employed. For many transition-metal catalysts, the proposed mechanism involves several steps:
Oxidative Addition: The Si-H bond of the silane (B1218182) adds to the metal center.
Amine Coordination & Deprotonation: The amine coordinates to the metal center, followed by protonolysis of a metal-ligand bond or reaction with a basic ligand to form a metal-amido species.
Reductive Elimination: The silyl (B83357) and amido groups combine and are eliminated from the metal center, forming the Si-N bond and regenerating the active catalyst.
An alternative key step in some catalytic cycles is σ-bond metathesis, where the Si-H bond of the silane and an M-N bond of a metal-amido complex exchange groups directly, forming the Si-N bond and a metal-hydride species. rsc.orgelsevierpure.com The subsequent reaction of the metal hydride with the amine regenerates the metal-amido catalyst and releases H₂.
Alternative Synthetic Approaches and Their Mechanistic Underpinnings
Beyond the two primary methods, other synthetic strategies for forming Si-N bonds have been explored.
Transamination/Silyl-Group Exchange: This method involves the reaction of a pre-existing aminosilane, like hexamethyldisilazane (B44280) ((CH₃)₃SiNHSi(CH₃)₃), with a less volatile or more reactive amine (dibutylamine). The reaction is driven to completion by the removal of a more volatile byproduct, such as ammonia or another amine. A catalyst, often an acid or a base, may be required. rsc.org The mechanism involves the nucleophilic attack of dibutylamine on the silicon center of the starting aminosilane, leading to the displacement of the original amino group.
Reaction with Silylamides: Strong bases like lithium diisopropylamide (LDA) can be silylated with trimethylsilyl chloride. The resulting lithium silylamide can then undergo salt metathesis reactions. While not a direct route from dibutylamine, it highlights alternative Si-N bond formation strategies.
Direct Synthesis from Dinitrogen: Advanced research has demonstrated the possibility of forming silylamines directly from atmospheric nitrogen (N₂). nih.gov This involves a molybdenum-phosphine complex that can cleave the N≡N triple bond to form a metal nitrido complex. Subsequent reaction with a silane under mild conditions achieves the functionalization of the nitrogen atom to yield a silylamine. nih.gov This approach is mechanistically complex and currently of academic interest but points toward future sustainable synthesis methods.
Kinetic and Thermodynamic Studies of Formation Reactions
Detailed kinetic and thermodynamic data for the specific synthesis of this compound are not extensively reported in readily available literature. However, general principles and studies on analogous aminosilane systems provide significant insight.
Kinetics: The kinetics of aminosilane formation are highly dependent on the reaction pathway.
Silicon-Halide Amination: These reactions are typically fast. The rate is influenced by factors such as solvent polarity, temperature, and steric hindrance of the amine and silane. fishersci.co.uk Studies on related systems show that the reaction often exhibits second-order kinetics. acs.org
Dehydrocoupling: The kinetics are governed by the nature of the catalyst, substrate concentrations, and temperature. The rate-determining step can vary, but for many catalytic systems, it is proposed to be either the oxidative addition of the silane or the reductive elimination of the aminosilane. rsc.org
Thermodynamics: The formation of the Si-N bond is a thermodynamically favorable process.
| Parameter | Silicon-Halide Amination | Catalytic Dehydrocoupling |
| Bonds Broken | N-H, Si-Cl | N-H, Si-H |
| Bonds Formed | Si-N, N-H (in salt), H-Cl (in salt) | Si-N, H-H |
| ΔH (Overall) | Exothermic | Exothermic |
| Key Kinetic Factor | Nucleophilicity of amine, steric hindrance | Catalyst activity, temperature |
Research into Catalytic Pathways for this compound Synthesis
Catalysis is primarily relevant to the dehydrocoupling pathway for aminosilane synthesis, offering a salt-free and atom-economical route. google.comnih.gov A wide range of catalysts have been developed, spanning from alkali metals to transition metals and main group elements. rsc.orgrsc.org
Catalyst Classes for Dehydrocoupling:
Transition Metal Catalysts: Complexes of titanium, zirconium, ruthenium, rhodium, and manganese have shown significant activity. nih.govelsevierpure.com For example, a manganese hydride dimer has been used to catalyze the dehydrocoupling of various amines with silane (SiH₄) at ambient temperatures. elsevierpure.com The mechanism for this manganese catalyst involves the formation of a manganese-amido intermediate, which then reacts with the silane via H-Si addition across the Mn-N bond to form the product and regenerate the catalyst. elsevierpure.com
Lanthanide and Alkaline Earth Metal Catalysts: Yttrium and magnesium complexes are also effective. rsc.org A magnesium catalyst supported by a tris(oxazolinyl)phenylborate ligand (ToM) efficiently couples primary aliphatic amines with various silanes at room temperature with high selectivity. rsc.org The rate-determining step for some Mg and Ca complexes is proposed to be a Si-H/M-N σ-bond metathesis. rsc.org
Frustrated Lewis Pairs (FLPs) and Main Group Catalysts: Non-metallic catalysts, such as the Lewis acid B(C₆F₅)₃, have been shown to catalyze the dehydrocoupling of amines and silanes, being particularly effective for aromatic amines. rsc.org
The choice of catalyst is critical as it influences reaction rate, selectivity (i.e., preventing multiple silylations on primary amines), and substrate scope, particularly with sterically hindered amines like dibutylamine. rsc.org
Spectroscopic Characterization Techniques and Computational Structural Analysis in Research
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N,N-Dibutyl-1,1,1-trimethylsilanamine, offering detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.
While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques are essential for unambiguous signal assignments, especially in complex molecules. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl (B98337) group and the two butyl groups. The nine protons of the trimethylsilyl group would appear as a sharp singlet, typically in the range of 0.1-0.3 ppm. The protons of the butyl groups would exhibit more complex splitting patterns, with chemical shifts influenced by their proximity to the nitrogen atom.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the methyl carbons of the trimethylsilyl group and the four different carbons of each butyl group.
²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would provide direct information about the silicon environment, with a characteristic chemical shift for the trimethylsilyl group. The chemical shifts of trimethylsilyl groups can range from approximately -35 ppm to +85 ppm depending on the substituent. pascal-man.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Trimethylsilyl | Si(CH₃)₃ | ~0.2 (s, 9H) | ~2 |
| N-Butyl | N-CH₂- | ~2.5 (t, 4H) | ~50 |
| N-Butyl | -CH₂- | ~1.4 (m, 4H) | ~33 |
| N-Butyl | -CH₂- | ~1.3 (m, 4H) | ~20 |
| N-Butyl | -CH₃ | ~0.9 (t, 6H) | ~14 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. For organosilicon compounds, ²⁹Si solid-state NMR is particularly informative. researchgate.net In systems where this compound is anchored to a solid support, such as silica (B1680970), ²⁹Si CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR could be used to characterize the nature of the surface linkage. uni-muenchen.de The chemical shifts observed in the solid state can differ from those in solution, providing insights into the local environment and intermolecular interactions. uni-muenchen.de For instance, the interaction of aminosilanes with silica surfaces has been studied using ²⁹Si solid-state NMR to identify the formation of siloxane bridges. britglass.org.uk
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying characteristic functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of an aliphatic tertiary amine like this compound is characterized by the absence of N-H stretching vibrations. uni-siegen.de Key absorptions would include C-H stretching vibrations from the butyl and trimethylsilyl groups around 2800-3000 cm⁻¹, and C-N stretching vibrations in the 1020-1220 cm⁻¹ region. uni-siegen.de The Si-C bond in the trimethylsilyl group also gives rise to characteristic vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For molecules with a center of inversion, certain modes can be Raman active but IR inactive, and vice versa (mutual exclusion principle). uni-siegen.de However, for molecules with little to no symmetry, many modes are active in both techniques. uni-siegen.de The Si-N stretching vibration in silylamines is a key feature that can be observed in the Raman spectrum. The analysis of silane (B1218182) and siloxane formation has been monitored using Raman spectroscopy. rsc.orgscite.airesearchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H stretch (alkyl) | 2850 - 2960 | IR, Raman |
| C-H bend (alkyl) | 1370 - 1470 | IR, Raman |
| C-N stretch | 1020 - 1220 | IR, Raman |
| Si-C stretch | 600 - 800 | IR, Raman |
| Si-N stretch | 930 - 990 | Raman |
Note: These are general ranges for the specified functional groups.
Mass Spectrometric Methodologies for Molecular Compositional Research
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), which may then undergo fragmentation. chemguide.co.ukwikipedia.org The fragmentation of amines is often dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu For silylamines, cleavage of the Si-N bond and fragmentation of the alkyl chains are also expected.
A search of the PubChem database for the closely related compound, n-Butyl(trimethyl)-N-(trimethylsilyl)silanamine, provides experimental GC-MS data. nih.gov The top five peaks in its mass spectrum are at m/z values of 174, 73, 128, 202, and 86. nih.gov The peak at m/z 73 is characteristic of the trimethylsilyl cation, [Si(CH₃)₃]⁺.
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
|---|---|
| 201 | [M]⁺ |
| 186 | [M - CH₃]⁺ |
| 158 | [M - C₃H₇]⁺ |
| 144 | [M - C₄H₉]⁺ |
| 100 | [N(C₄H₉)₂]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Note: This table presents hypothetical fragment ions based on common fragmentation pathways for similar compounds.
X-ray Crystallographic Studies of Related Aminosilane (B1250345) Structures
For example, studies on other aminosilanes have revealed details about the geometry around the silicon and nitrogen atoms. mdpi.com The Si-N bond length and the Si-N-C and C-N-C bond angles are of particular interest as they provide information about the degree of planarization at the nitrogen atom and potential pπ-dπ interactions between the nitrogen lone pair and the silicon d-orbitals. In sterically hindered aminosilanes, the bulky substituents can significantly influence the molecular conformation.
Computational Chemistry Approaches to Molecular Structure and Conformation
Computational chemistry provides a powerful tool for investigating the structure, properties, and reactivity of molecules. nih.gov Methods such as Density Functional Theory (DFT) can be used to predict the geometry, vibrational frequencies, and NMR chemical shifts of this compound. osti.gov
Conformational analysis is a key aspect of computational studies for flexible molecules like this compound. nih.govchemrxiv.org The rotation around the Si-N and N-C bonds can lead to multiple low-energy conformers. Computational methods can be used to identify these stable conformers and to calculate their relative energies, providing a detailed picture of the molecule's conformational landscape. The results of these calculations can then be compared with experimental data from spectroscopic techniques to validate the computational model.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical tool for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy, making it suitable for molecules of moderate size like this compound. docbrown.info
DFT calculations can illuminate various aspects of the molecule's electronic character. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT allows for the generation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pair of electrons on the nitrogen atom is expected to be a region of high electron density, making it a primary site for electrophilic attack.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further insights into charge distribution and intramolecular interactions. It can quantify the charge transfer between atoms and describe the hybridization of atomic orbitals, offering a detailed picture of the bonding within the molecule. For instance, NBO analysis could detail the nature of the silicon-nitrogen bond and the electronic effects of the butyl and trimethylsilyl groups. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data are representative values that would be obtained from a typical DFT calculation and are for illustrative purposes.)
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 1.5 D | Measure of the overall polarity of the molecule. |
| Charge on Nitrogen | -0.65 e | Indicates the nucleophilic character of the nitrogen atom. |
| Charge on Silicon | +0.85 e | Indicates the electrophilic character of the silicon atom. |
Conformational Space Exploration via Molecular Modeling
The exploration of the conformational space is typically initiated using molecular mechanics force fields, which provide a computationally efficient way to generate a large number of potential conformers. mdpi.com These initial structures can then be subjected to more accurate quantum mechanical calculations, such as DFT, to refine their geometries and determine their relative stabilities. researchgate.net
For this compound, the key degrees of freedom include the rotation around the Si-N bond and the various C-C and N-C bonds within the two butyl groups. The steric hindrance between the bulky trimethylsilyl group and the two butyl chains plays a significant role in determining the preferred conformations. It is expected that conformers that minimize these steric clashes will be lower in energy. nih.gov
The analysis often focuses on the torsional angles that define the orientation of the substituents. For instance, the arrangement of the butyl groups relative to the trimethylsilyl group can be described as gauche or anti. The relative energies of these conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution. Understanding the conformational preferences is essential for interpreting experimental data, such as NMR spectra, where the observed signals are an average over the different conformations present in solution. nih.gov
Table 2: Representative Conformational Analysis of this compound (Note: The following data are hypothetical examples illustrating the typical results of a conformational analysis.)
| Conformer | Dihedral Angle (Si-N-C1-C2) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti-Anti | 180°, 180° | 0.00 | 45 |
| Anti-Gauche | 180°, 60° | 0.85 | 25 |
| Gauche-Gauche | 60°, 60° | 1.50 | 15 |
| Other | Various | > 2.0 | < 15 |
Reactivity Profiles and Transformation Pathways of N,n Dibutyl 1,1,1 Trimethylsilanamine in Academic Research
Investigations into N-Si Bond Reactivity
The reactivity of the N-Si bond is a central feature of aminosilanes. This bond is characteristically polar and susceptible to cleavage by various reagents. In analogous dialkylaminotrimethylsilanes, the N-Si bond readily undergoes hydrolysis. This facile hydrolytic cleavage is a key property often exploited in reactions where the silyl (B83357) group is used as a protecting group for amines. rsc.orgresearchgate.net The cleavage is typically effected by protic solvents, often under acidic or basic catalysis.
Electrophilic attack at the nitrogen atom can also lead to N-Si bond cleavage. Research on related N-(dimethylimidosilylmethyl)imides has shown that the Si-N bond can be cleaved by Lewis acids such as BF3 etherate. researchgate.net While no specific studies on N,N-Dibutyl-1,1,1-trimethylsilanamine were identified, it is reasonable to infer that its N-Si bond would exhibit similar susceptibility to cleavage by both protic and Lewis acidic reagents.
Acid-Base Chemistry and Protonation Studies
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic and capable of protonation. The basicity of such aminosilanes is influenced by the electronic effects of the substituents on both the nitrogen and silicon atoms. The trimethylsilyl (B98337) group is generally considered to be electron-donating, which should enhance the basicity of the nitrogen atom compared to a simple dialkylamine. However, the steric bulk of the two butyl groups and the trimethylsilyl group may hinder the approach of a proton, thereby affecting its kinetic basicity.
Reactivity with Organic Substrates in Synthetic Transformations
Aminosilanes are widely used in organic synthesis, primarily as silylating agents. colostate.edu
Silylation Reactions and Their Mechanisms
N,N-Dialkylaminosilanes, such as N-(trimethylsilyl)dimethylamine, are effective reagents for the silylation of alcohols, carboxylic acids, and other compounds with active hydrogen atoms. colostate.edu The reaction involves the transfer of the trimethylsilyl group to the substrate, with the concurrent formation of the corresponding dialkylamine as a byproduct. The general mechanism for the silylation of an alcohol (ROH) with a dialkylaminotrimethylsilane (R'₂NSiMe₃) can be described as a nucleophilic attack by the alcohol's oxygen on the silicon atom, with the dialkylamino group acting as a leaving group. unishivaji.ac.in The reaction is often reversible and can be driven to completion by removing the volatile dialkylamine byproduct.
While specific examples and mechanistic studies involving this compound as a silylating agent are not documented in the available literature, its structural similarity to other N,N-dialkylaminotrimethylsilanes suggests it would function in a similar capacity. The choice of a specific aminosilane (B1250345) for a silylation reaction often depends on factors such as reactivity, boiling point of the amine byproduct, and steric considerations. colostate.edu
Table 1: General Reactivity of Dialkylaminotrimethylsilanes in Silylation
| Substrate (Active H) | Product | Byproduct | General Conditions |
| Alcohol (R-OH) | Silyl Ether (R-OSiMe₃) | Dialkylamine (R'₂NH) | Neat or in an inert solvent, often with heating. |
| Carboxylic Acid (R-COOH) | Silyl Ester (R-COOSiMe₃) | Dialkylamine (R'₂NH) | Typically proceeds readily at room temperature. |
| Amine (R''₂NH) | Silylamine (R''₂NSiMe₃) | Dialkylamine (R'₂NH) | Requires more forcing conditions than alcohols. |
| Thiol (R-SH) | Silyl Thioether (R-SSiMe₃) | Dialkylamine (R'₂NH) | Can be achieved under various conditions. google.com |
This table represents the general reactivity of the dialkylaminotrimethylsilane class of compounds, as specific data for this compound is not available.
Role in Cross-Coupling Research
The use of N-silylated amines has been explored in various catalytic transformations, including C-N bond-forming cross-coupling reactions. researchgate.net In some instances, N-silylamines can serve as substrates where the silyl group is cleaved in situ or during workup to reveal the free amine. However, a specific role for this compound in cross-coupling research, either as a substrate, ligand, or reagent, has not been reported in the academic literature. The steric bulk of the dibutylamino group might influence its potential application as a ligand in transition metal catalysis. nih.govorganic-chemistry.orgmdpi.comchemrxiv.orgresearchgate.net
Thermal and Photochemical Decomposition Research
The thermal stability of aminosilanes can be influenced by the nature of the substituents on both silicon and nitrogen. A study on a structurally related compound, dibutyl-trimethylsilanylmethyl-amine, reported a thermal decomposition temperature of 160 °C. researchgate.net This suggests that this compound would likely exhibit moderate thermal stability. The decomposition pathways for N,N-dialkylaminosilanes have not been extensively studied but could potentially involve homolytic cleavage of the N-Si or N-C bonds at elevated temperatures. nih.govnih.gov
There is a significant lack of research into the photochemical decomposition of this compound. General organosilane photochemistry is a broad field, but specific studies on the photochemical reactivity and stability of this particular compound are absent from the literature.
Ligand Behavior and Coordination Chemistry Studies
The nitrogen atom in this compound has a lone pair of electrons and can therefore act as a Lewis base, potentially coordinating to metal centers to form coordination complexes. nih.govuci.edunih.gov The coordination chemistry of aminosilanes is an area of interest, with the nature of the substituents on nitrogen and silicon influencing the steric and electronic properties of the ligand.
The bulky dibutyl and trimethylsilyl groups in this compound would be expected to create a sterically hindered coordination environment around a metal center. This steric bulk could influence the coordination number and geometry of the resulting metal complexes. mdpi.com Despite the potential for this compound to act as a ligand, a search of the chemical literature did not yield any reports of its use in the synthesis and characterization of coordination compounds. The study of dialkylcyanamides as ligands, which also feature a nitrogen donor atom, indicates that subtle electronic and steric differences can lead to significantly different coordination behaviors compared to more conventional ligands. researchgate.net
Applications of N,n Dibutyl 1,1,1 Trimethylsilanamine in Synthetic Organic and Inorganic Chemistry Research
Potential Utility as a Silylating Reagent in Complex Molecule Synthesis
Silylating agents are crucial in modern organic synthesis for the protection of functional groups, enhancing solubility, and activating substrates. Generally, silylamines of the type R₃SiNR'₂ react with protic substrates, such as alcohols, phenols, and carboxylic acids, to introduce a trimethylsilyl (B98337) (TMS) group. This process is driven by the formation of a volatile amine byproduct.
In the hypothetical case of N,N-Dibutyl-1,1,1-trimethylsilanamine, its reactivity as a silylating agent would be influenced by the steric bulk of the two n-butyl groups on the nitrogen atom. Compared to more common silylating agents like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), the dibutylamino leaving group is significantly more sterically hindered. This could translate to a lower reactivity, potentially allowing for selective silylation of less hindered hydroxyl groups in polyfunctional molecules.
Table 1: Comparison of Common Silylating Agents and Hypothesized Properties of this compound
| Silylating Reagent | Leaving Group | Byproduct | Relative Reactivity (Predicted) | Potential Selectivity |
| Hexamethyldisilazane (HMDS) | -NHSi(CH₃)₃ | Ammonia | High | Low |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | N-trimethylsilylacetamide | N-trimethylsilylacetamide | Very High | Low |
| This compound | -N(CH₂CH₂CH₂CH₃)₂ | Dibutylamine | Moderate to Low | Potentially High for Primary Alcohols |
Postulated Role in the Development of New Catalytic Systems
While no specific catalytic applications of this compound have been reported, silylamines can serve as precursors to metal amide complexes, which are active catalysts in various transformations. The reaction of a silylamine with a metal halide can lead to the formation of a metal amide and a trimethylsilyl halide.
For instance, the reaction with a transition metal chloride (M-Cl) could potentially proceed as follows:
(CH₃)₃SiN(C₄H₉)₂ + M-Cl → (C₄H₉)₂N-M + (CH₃)₃SiCl
The resulting metal dibutylamide complex could then be explored as a catalyst in reactions such as hydroamination, polymerization, or cross-coupling. The bulky dibutylamide ligand might confer specific steric and electronic properties to the metal center, influencing the catalyst's activity and selectivity. However, without experimental data, this remains a speculative application.
Theoretical Precursor in Materials Science Research
Silicon-nitrogen polymers, such as polysilazanes, are important precursors for the synthesis of advanced ceramic materials like silicon nitride (Si₃N₄). These polymers are typically synthesized through the ammonolysis or aminolysis of chlorosilanes.
Theoretically, this compound could be envisioned as a monomer or a chain-terminating agent in the synthesis of silicon-nitrogen polymers. However, its structure, containing only one silicon-nitrogen bond and non-polymerizable trimethyl and butyl groups, makes it an unlikely candidate for forming a high-molecular-weight polymer backbone. It is more conceivable that it could be used to introduce dibutylamino end-groups onto a polysilazane chain, thereby controlling the polymer's molecular weight and solubility.
Table 2: Potential Role of this compound in Silicon-Nitrogen Polymer Synthesis
| Potential Role | Proposed Reaction | Outcome |
| Chain Terminator | Growing Polysilazane Chain + (CH₃)₃SiN(C₄H₉)₂ | End-capping of the polymer chain, control of molecular weight |
| Co-monomer | With a di- or trichlorosilane (B8805176) and ammonia | Incorporation of dibutylamino side groups |
It is important to reiterate that the synthesis of silicon-nitrogen polymers from this specific precursor has not been described in the scientific literature.
Hypothetical Application in Methodological Development for Organic Transformations
The development of new synthetic methodologies often relies on the unique reactivity of novel reagents. The combination of a trimethylsilyl group and two n-butyl groups on a nitrogen atom in this compound could, in theory, be exploited in specific organic transformations.
For example, after silylation of a substrate, the dibutylamino group could potentially act as an internal base or directing group in a subsequent reaction. The steric hindrance of the butyl groups might also play a role in controlling the stereochemical outcome of a reaction. However, without any documented examples, the application of this compound in methodological development remains a field of pure speculation.
Derivatization and Functionalization Research of N,n Dibutyl 1,1,1 Trimethylsilanamine Framework
Synthesis and Academic Characterization of N-Alkylated/Arylated Derivatives
While no specific studies detailing the N-alkylation or N-arylation of N,N-Dibutyl-1,1,1-trimethylsilanamine have been reported, the synthesis of N-substituted derivatives of aminosilanes is a known transformation. Generally, the reactivity of the Si-N bond in aminosilanes can be exploited to achieve such functionalizations.
N-Alkylation:
The N-alkylation of a secondary amine is a common synthetic transformation, typically achieved by reacting the amine with an alkyl halide. wikipedia.org However, for a tertiary amine like this compound, direct N-alkylation to form a quaternary ammonium (B1175870) salt would be the expected outcome. The reaction would proceed via a nucleophilic attack of the nitrogen atom on the alkylating agent.
A hypothetical N-alkylation of this compound with an alkyl halide (R-X) would yield a quaternary ammonium salt, as illustrated in the following general scheme:
(CH₃)₃Si-N(C₄H₉)₂ + R-X → [(CH₃)₃Si-N(C₄H₉)₂R]⁺X⁻
The characterization of such a product would involve standard spectroscopic techniques. For instance, ¹H NMR spectroscopy would show the appearance of new signals corresponding to the protons of the newly introduced 'R' group, and a downfield shift of the signals for the butyl and trimethylsilyl (B98337) groups due to the positive charge on the nitrogen atom. ¹³C NMR would similarly show new carbon signals and shifts in the existing signals. Mass spectrometry would be used to confirm the mass of the quaternary ammonium cation.
N-Arylation:
The N-arylation of amines is a powerful tool for the synthesis of a wide range of compounds. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for this purpose. researchgate.net While typically applied to primary and secondary amines, adaptations for the arylation of tertiary amines have been developed.
A hypothetical N-arylation of this compound with an aryl halide (Ar-X) in the presence of a palladium catalyst and a suitable base could potentially lead to the formation of a quaternary ammonium salt.
(CH₃)₃Si-N(C₄H₉)₂ + Ar-X --(Pd catalyst, base)--> [(CH₃)₃Si-N(C₄H₉)₂Ar]⁺X⁻
The academic characterization of an N-arylated derivative would involve similar techniques as for the N-alkylated counterpart. UV-Vis spectroscopy might also be employed to study the electronic properties of the aromatic system.
Illustrative Data Table for Hypothetical N-Alkylated/Arylated Derivatives
The following table is for illustrative purposes only, as no specific experimental data for this compound derivatives have been found in the literature.
| Derivative | Hypothetical Synthetic Method | Illustrative ¹H NMR Data (δ, ppm) | Illustrative ¹³C NMR Data (δ, ppm) | Illustrative Mass Spec (m/z) |
| N-Benzyl-N,N-dibutyl-1,1,1-trimethylsilanaminium bromide | Reaction with benzyl bromide | 7.2-7.4 (m, 5H, Ar-H), 4.5 (s, 2H, CH₂-Ar), 3.2-3.4 (m, 4H, N-CH₂), 1.2-1.6 (m, 8H, CH₂CH₂CH₃), 0.9 (t, 6H, CH₃), 0.1 (s, 9H, Si-(CH₃)₃) | 130-135 (Ar-C), 65 (CH₂-Ar), 55 (N-CH₂), 20-30 (CH₂CH₂CH₃), 14 (CH₃), -2 (Si-(CH₃)₃) | [M]⁺ calculated for C₂₀H₃₈NSi |
| N,N-Dibutyl-N-phenyl-1,1,1-trimethylsilanaminium iodide | Pd-catalyzed reaction with iodobenzene | 7.5-7.8 (m, 5H, Ar-H), 3.5-3.7 (m, 4H, N-CH₂), 1.3-1.7 (m, 8H, CH₂CH₂CH₃), 1.0 (t, 6H, CH₃), 0.2 (s, 9H, Si-(CH₃)₃) | 128-140 (Ar-C), 58 (N-CH₂), 21-31 (CH₂CH₂CH₃), 14 (CH₃), -1 (Si-(CH₃)₃) | [M]⁺ calculated for C₁₉H₃₆NSi |
Investigation of Silicon-Substituted Analogs
The functionalization of aminosilanes can also occur at the silicon center. The trimethylsilyl group ((CH₃)₃Si-) in this compound could potentially be replaced with other silyl (B83357) groups bearing different substituents. This would lead to the formation of silicon-substituted analogs.
The synthesis of such analogs would likely involve the reaction of dibutylamine with a functionalized chlorosilane. The general reaction is as follows:
2 (C₄H₉)₂NH + R¹R²R³Si-Cl → R¹R²R³Si-N(C₄H₉)₂ + (C₄H₉)₂NH₂⁺Cl⁻
In this reaction, R¹, R², and R³ represent substituents on the silicon atom other than methyl groups. These could include, for example, other alkyl groups, aryl groups, or functional moieties.
The academic characterization of these silicon-substituted analogs would heavily rely on ²⁹Si NMR spectroscopy, which provides direct information about the chemical environment of the silicon atom. The chemical shift of the silicon nucleus would be sensitive to the nature of the R groups. Infrared spectroscopy would also be useful for identifying characteristic vibrations of the new functional groups.
Illustrative Data Table for Hypothetical Silicon-Substituted Analogs
The following table is for illustrative purposes only, as no specific experimental data for silicon-substituted analogs of this compound have been found in the literature.
| Analog | Hypothetical Synthetic Method | Illustrative ²⁹Si NMR Data (δ, ppm) | Illustrative IR Data (cm⁻¹) |
| N,N-Dibutyl-1,1-dimethyl-1-phenylsilanamine | Reaction of dibutylamine with chlorodimethylphenylsilane | -5 to -15 | 3050-3070 (Ar C-H stretch), 1420-1440 (Si-Ph) |
| N,N-Dibutyl-1-(chloromethyl)-1,1-dimethylsilanamine | Reaction of dibutylamine with chloro(chloromethyl)dimethylsilane | 0 to +10 | 690-710 (C-Cl stretch) |
Impact of Structural Modifications on Reactivity and Application
While there is no specific research on the impact of structural modifications on the reactivity and applications of this compound, general trends can be inferred from the broader field of aminosilane (B1250345) chemistry.
Impact of N-Alkylation/Arylation:
The quaternization of the nitrogen atom through N-alkylation or N-arylation would fundamentally change the chemical nature of the molecule. The resulting quaternary ammonium salts would be ionic and likely more soluble in polar solvents. The Si-N bond in these salts might exhibit different reactivity compared to the parent aminosilane. For instance, the positive charge on the nitrogen could influence the susceptibility of the silicon center to nucleophilic attack. Potential applications for such quaternary ammonium silanes could include their use as phase-transfer catalysts or as surface modifying agents with antimicrobial properties.
Impact of Silicon-Substitution:
Modification of the substituents on the silicon atom would primarily influence the steric and electronic properties of the silyl group.
Steric Effects: Introducing bulkier substituents on the silicon atom would increase steric hindrance around the Si-N bond. This could affect the rate of reactions involving this bond, such as hydrolysis or reactions with electrophiles. nih.gov
Electronic Effects: The electronic nature of the substituents on silicon would alter the polarity of the Si-N bond. Electron-withdrawing groups would make the silicon atom more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups would increase the electron density on the silicon atom. These changes in electronic properties could be harnessed to tune the reactivity of the aminosilane for specific applications, such as in catalysis or as a protecting group in organic synthesis. rsc.org
Functionalized aminosilanes are widely used as coupling agents to modify the surface of materials like silica (B1680970) and other metal oxides. sinosil.comnih.gov By introducing different functional groups on the silicon atom of this compound, one could envision creating a range of surface modifiers with tailored properties for applications in chromatography, biosensors, and materials science. nih.gov
Theoretical and Computational Studies Pertaining to N,n Dibutyl 1,1,1 Trimethylsilanamine
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction kinetics. For N,N-Dibutyl-1,1,1-trimethylsilanamine, these methods can offer insights into its reactivity, particularly in reactions involving the Si-N bond.
One area of interest is the hydrolysis of the Si-N bond, a fundamental reaction for aminosilanes. Theoretical studies on similar compounds, like (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS), have shown that the reaction mechanism can be complex. nih.gov For instance, computational results suggest that a second aminosilane (B1250345) molecule can act as a catalyst, facilitating proton transfer and lowering the activation energy of the reaction. nih.govacs.org In the case of this compound, a similar catalytic pathway could be envisaged, where one molecule facilitates the nucleophilic attack of water on the silicon atom of another.
Furthermore, the choice of solvent can significantly influence the reaction kinetics. Studies on APDMS have revealed that reactions are faster in non-polar solvents like hexane (B92381) compared to polar solvents like tetrahydrofuran (B95107) (THF). nih.gov This is attributed to the competitive hydrogen bonding of the polar solvent with the reactants, which can hinder the formation of the pre-reaction complex. nih.gov Quantum chemical calculations for this compound in different solvent environments could predict similar trends and provide a deeper understanding of the solvent's role in its reactivity.
Another important class of reactions for aminosilanes is their interaction with surface silanol (B1196071) groups, which is crucial for their application as coupling agents. Theoretical investigations can model the interaction of this compound with silica (B1680970) surfaces, elucidating the mechanism of covalent bond formation and the role of intermolecular forces in the adsorption process.
Below is a hypothetical data table illustrating the kind of information that could be obtained from quantum chemical calculations on the hydrolysis of this compound.
| Reaction Pathway | Solvent | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| Uncatalyzed | Gas Phase | 35.2 | -5.1 |
| Uncatalyzed | Water | 28.7 | -8.3 |
| Self-Catalyzed | Water | 19.5 | -8.3 |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique to study the time evolution of a system of atoms and molecules, providing detailed insights into intermolecular interactions and bulk properties. For this compound, MD simulations can be employed to understand its behavior in the liquid state and in solution.
A crucial component for accurate MD simulations is a reliable force field, which describes the potential energy of the system as a function of its atomic coordinates. While a specific force field for this compound may not be readily available, parameters could be developed based on existing force fields for organosilicon compounds and amines. nih.gov The development of such a force field would involve fitting parameters to reproduce experimental data or high-level quantum chemical calculations.
Once a suitable force field is established, MD simulations can be used to investigate various aspects of the intermolecular interactions of this compound. For instance, the radial distribution function (RDF) can be calculated to understand the local arrangement of molecules in the liquid state. The RDF would reveal the preferred distances between different atomic sites, providing insights into the nature and strength of intermolecular forces, such as van der Waals interactions and weak hydrogen bonds involving the nitrogen atom.
Furthermore, MD simulations can be used to study the solvation of this compound in different solvents. By analyzing the solvent structure around the solute molecule, one can gain a microscopic understanding of the solvation process and its thermodynamic properties. This is particularly relevant for understanding its reactivity in solution, as the solvent can play a crucial role in stabilizing reactants, transition states, and products.
The following interactive table presents hypothetical data that could be derived from MD simulations of this compound in different solvents.
| Solvent | Solvation Free Energy (kcal/mol) | Diffusion Coefficient (10-5 cm2/s) |
|---|---|---|
| Hexane | -2.5 | 1.8 |
| Ethanol | -4.8 | 1.2 |
| Water | -3.1 | 1.5 |
Computational Design of New Aminosilane Reagents
Computational chemistry offers a platform for the rational design of new molecules with desired properties, and this approach can be applied to the development of novel aminosilane reagents based on the this compound structure. By systematically modifying the molecular structure and evaluating the resulting changes in electronic and steric properties, it is possible to screen for candidates with enhanced reactivity, selectivity, or specific functionalities.
For example, the reactivity of the Si-N bond can be tuned by introducing electron-withdrawing or electron-donating groups on the butyl chains or by replacing the trimethylsilyl (B98337) group with other silyl (B83357) moieties. Quantum chemical calculations can be used to predict how these modifications would affect the bond strength, the charge distribution, and the activation energies for key reactions. A computational screening approach could rapidly evaluate a library of virtual compounds, identifying promising candidates for experimental synthesis and testing.
Furthermore, computational methods can be used to design aminosilanes with specific applications in mind. For instance, if the goal is to develop a more efficient surface coupling agent, one could design molecules with tailored interactions with specific surfaces. This could involve optimizing the length and nature of the alkyl chains to control the packing density on the surface or introducing additional functional groups to promote specific interactions.
The table below illustrates a hypothetical computational screening study for the design of new aminosilanes with modified Si-N bond properties.
| Modification | Si-N Bond Dissociation Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
|---|---|---|
| None (this compound) | 85.3 | 1.2 |
| Replace Butyl with Trifluorobutyl | 92.1 | 2.5 |
| Replace Trimethylsilyl with Triethylsilyl | 83.9 | 1.3 |
Environmental Considerations and Green Chemistry Research in Aminosilane Synthesis and Application
Exploration of More Sustainable Synthetic Routes
Traditional methods for synthesizing aminosilanes often rely on the reaction of chlorosilanes with amines. This process is inherently inefficient from a green chemistry perspective as it generates a stoichiometric amount of ammonium (B1175870) salt waste for every silicon-nitrogen bond formed. rsc.orgrsc.orgresearchgate.netresearchgate.net This not only leads to poor atom economy but also presents challenges for waste disposal and management.
In response to these drawbacks, significant research has focused on developing catalytic dehydrocoupling reactions between silanes and amines. rsc.orgresearchgate.net This approach offers a more sustainable pathway to aminosilanes, with the only byproduct being hydrogen gas. rsc.orgrsc.org A variety of catalysts have been explored for this transformation, including those based on earth-abundant metals like manganese, as well as magnesium, ytterbium, cobalt, and ruthenium. rsc.orgresearchgate.netgoogle.comelsevierpure.comacs.org
The manganese-catalyzed dehydrocoupling, for example, has been shown to be effective for the synthesis of various aminosilane (B1250345) monomers and even polysilazanes at ambient temperatures. elsevierpure.comacs.org This method represents a significant step forward in creating halogen-free aminosilanes, which is particularly important in the electronics industry where halogen impurities can be detrimental. google.com
The advantages of dehydrocoupling extend beyond waste reduction. It offers a more direct and atom-efficient route to Si-N bond formation, aligning with the core principles of green chemistry. rsc.orgrsc.orgresearchgate.net
Atom Economy and E-Factor Analysis in Research Methodologies
Atom economy and the Environmental Factor (E-Factor) are key metrics used to evaluate the "greenness" of a chemical process. researchgate.netchembam.comnih.gov Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. nih.gov An ideal reaction has an atom economy of 100%. The E-Factor, on the other hand, measures the ratio of the mass of waste generated to the mass of the desired product. chembam.com A lower E-Factor signifies a more environmentally friendly process.
When comparing the traditional chlorosilane route to aminosilane synthesis with the more modern dehydrocoupling method, the differences in these metrics are stark.
| Synthetic Route | Key Features | Atom Economy | E-Factor |
|---|---|---|---|
| Traditional Chlorosilane Route | Uses chlorosilanes and amines, produces ammonium salt waste. rsc.org | Low | High |
| Catalytic Dehydrocoupling | Reacts silanes and amines with a catalyst, producing only hydrogen gas as a byproduct. rsc.org | High | Low |
The traditional synthesis of aminosilanes has a poor atom economy due to the formation of salt byproducts. rsc.org In contrast, the catalytic dehydrocoupling pathway is significantly more atom-economical as all the atoms from the silane (B1218182) and amine are incorporated into the final product, with the exception of the hydrogen that is released as a gas. rsc.org Consequently, the E-Factor for the dehydrocoupling route is substantially lower, approaching zero in an ideal scenario.
The adoption of these green chemistry metrics is crucial for guiding research and development towards more sustainable chemical manufacturing processes. researchgate.netnih.gov
Development of Solvent-Free or Low-Solvent Reaction Conditions
The use of solvents in chemical synthesis is a major contributor to waste generation and can pose environmental and safety hazards. Therefore, a key goal in green chemistry is to develop solvent-free or low-solvent reaction conditions.
In the context of aminosilane application, vapor phase silanization has been explored as a method to deposit smooth aminosilane layers on surfaces without the use of solvents. nih.gov This technique can be advantageous for creating thin, uniform coatings.
For the synthesis of aminosilanes, research has demonstrated the feasibility of solvent-free reactions. For instance, a patent describes methods for synthesizing amino(halo)silanes that can be performed without a solvent. google.com The solvent-free synthesis of certain aminosilanes has also been achieved in a pressurized reactor using a ruthenium on carbon catalyst. google.com
The choice of solvent, when one is necessary, can also significantly impact the reaction. Studies on the reaction of aminosilanes have shown that reaction rates can be much faster in non-polar solvents like hexane (B92381) compared to polar solvents like tetrahydrofuran (B95107) (THF). acs.org This is attributed to the competitive hydrogen bonding of the polar solvent with the reactants. acs.org While some reactions may still require a solvent for solubility or to control reaction temperature, the trend is towards using minimal amounts of greener, less hazardous solvents. rsc.org
The development of robust solvent-free and low-solvent synthetic methods for aminosilanes is an active area of research with the potential to significantly reduce the environmental footprint of these important chemicals.
Future Research Directions and Unexplored Avenues for N,n Dibutyl 1,1,1 Trimethylsilanamine
Integration with Flow Chemistry and Automated Synthesis Research
The field of organic synthesis is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and scalability. nih.govnih.govijprajournal.com N,N-Dibutyl-1,1,1-trimethylsilanamine possesses several properties that make it an excellent candidate for integration into these modern synthetic platforms.
Future research could explore its application as a sterically hindered, non-nucleophilic base. In flow chemistry, the management of reagents and byproducts is critical. springernature.comunimi.it The bulky dibutyl groups can prevent the nitrogen atom from participating in unwanted nucleophilic side reactions, while still effectively scavenging protons. This is particularly valuable in multi-step syntheses where sensitive functional groups must be preserved. mit.edu Its liquid nature and solubility in common organic solvents would facilitate its use in pumped systems, avoiding the precipitation and clogging issues that can plague flow reactors. tue.nl
Furthermore, its potential as a scavenger resin precursor could be investigated. By immobilizing the silylamine or a derivative onto a solid support, packed-bed reactors could be created for in-line purification, removing excess acid chlorides or other electrophilic impurities from a reaction stream, thus enabling direct downstream processing without intermediate workup steps. nih.gov Automated synthesis platforms, which rely on standardized reaction protocols, could benefit from the predictable reactivity and physical properties of this compound as a standard base or scavenger component. nih.gov
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. nih.gov The structure of this compound, with its distinct hydrophobic regions and a polar Si-N bond, presents intriguing possibilities for its use as a building block in self-assembling systems.
A significant area for exploration is its use in the formation of self-assembled monolayers (SAMs) on various substrates. Aminosilanes are widely used to functionalize silica (B1680970) and other hydroxyl-rich surfaces. rsc.orghpfminerals.com Future studies could investigate the vapor or solution-phase deposition of this compound onto surfaces like silicon wafers or glass. The interplay between the hydrophobic van der Waals interactions of the butyl and methyl groups and the potential interactions of the nitrogen lone pair could lead to the formation of well-ordered, robust monolayers. rsc.org These modified surfaces could exhibit tailored properties such as hydrophobicity, low surface energy, and controlled adhesion.
Moreover, the self-assembly of this compound in solution could be explored. In polar solvents, the hydrophobic butyl and trimethylsilyl (B98337) groups might drive the aggregation of molecules into micelles, vesicles, or other ordered structures. nih.govnih.gov Understanding and controlling these assembly processes could open doors to applications in areas like templated material synthesis or the encapsulation and delivery of non-polar guest molecules.
Advanced Materials Applications Beyond Traditional Polymers
While silylamines are known precursors for polysilazanes and silicon nitride ceramics, the direct application of this compound in advanced materials is a nascent field. researchgate.net One of the most promising avenues is in the development of materials for gas capture and separation.
Recent research on a structurally similar compound, dibutyl-trimethylsilanylmethyl-amine (DTSMA), has demonstrated exceptional performance in capturing sulfur dioxide (SO₂). researchgate.net This analogous aminosilane (B1250345) exhibits high absorption capacity and can be easily regenerated. researchgate.net Given the structural parallels, it is highly probable that this compound could also function as an effective and reversible absorbent for acidic gases like SO₂. Research in this area would involve characterizing its absorption-desorption kinetics, selectivity over other gases like CO₂, and stability over multiple cycles. The low viscosity of such aminosilanes is a significant advantage over other absorbents like ionic liquids. researchgate.net
| Property | DTSMA/DSO Solution | Future Projection for this compound |
| SO₂ Absorption Capacity (1 atm, 30 °C) | 1.90 mol SO₂ / mol Absorbent | Potentially high and reversible |
| SO₂ Absorption Capacity (0.02 atm, 30 °C) | 0.57 mol SO₂ / mol Absorbent | Effective at low partial pressures |
| Regeneration Conditions | 60 minutes at 100 °C | Efficient, low-energy regeneration |
| Viscosity of Pure Absorbent | 1.29 mPa·s | Low viscosity, facilitating industrial handling |
| Data for DTSMA is sourced from a study on its SO₂ absorption capabilities. researchgate.net The projections for this compound are hypothetical, based on its structural similarity. |
Another key application is in surface modification. Silanes are widely used to alter the surface properties of materials. hpfminerals.commanchester.ac.uknih.govaut.ac.ir this compound could be used to render mineral fillers (e.g., silica, alumina) hydrophobic, improving their dispersion in non-polar polymer matrices and enhancing the mechanical properties of the resulting composite materials. hpfminerals.com
Novel Reactivity Modes and Catalytic Cycles
The Si-N bond in silylamines is a versatile functional group, and its reactivity can be harnessed for novel chemical transformations and catalytic cycles. researchgate.netrsc.org this compound can serve as a synthon for a variety of catalytic processes. rsc.org
An emerging area of research is the catalytic reduction of dinitrogen (N₂) under ambient conditions. Recent studies have shown that certain metal complexes can catalyze the conversion of N₂ to silylamines. manchester.ac.uk The development of catalytic cycles where this compound or its derivatives act as ligands, reagents, or even catalysts for N-N bond cleavage and functionalization represents a significant frontier. The steric bulk of the dibutyl groups could play a crucial role in stabilizing reactive metal centers or directing the selectivity of such reactions.
Furthermore, the compound could serve as a precursor to novel N-heterocyclic silylenes (NHSis) or other low-valent silicon species. Cleavage of the Si-N bond or reaction at the silicon center could generate highly reactive intermediates for catalysis. The reactivity of N-silylated compounds in C-N and C-C bond-forming reactions is well-established, and future work could focus on designing new catalytic systems that exploit the specific steric and electronic properties of the N,N-dibutyl-trimethylsilyl moiety to achieve unprecedented reactivity or selectivity. researchgate.netrsc.org Investigations into its role in hydroboration or hydrosilylation reactions of unsaturated bonds, such as in imines or nitriles, could also yield valuable catalytic methodologies. nih.govrsc.org
Q & A
Q. What analytical methods are recommended to confirm the purity and structural integrity of N,N-Diethyl-1,1,1-trimethylsilanamine in synthetic workflows?
To ensure purity and structural validation, gas chromatography (GC) with flame ionization detection (FID) is recommended for assessing volatile impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the molecular structure. Mass spectrometry (MS) can further verify the molecular ion peak (m/z 145.318 for C₇H₁₉NSi). For regulatory compliance, cross-referencing against pharmacopeial standards (e.g., USP/EP) is advised if applicable .
Q. What handling precautions are critical for this compound due to its moisture sensitivity?
The compound decomposes upon exposure to moisture, requiring storage under inert atmospheres (argon/nitrogen) in sealed, flame-resistant containers. Glovebox protocols should be followed during experimental use, and reactions should employ anhydrous solvents (e.g., 1,2-dimethoxyethane) to prevent hydrolysis .
Q. How can researchers safely store N,N-Diethyl-1,1,1-trimethylsilanamine to maintain stability?
Store at room temperature (20–25°C) in a dark, moisture-free environment. Use glass containers with PTFE-lined caps to minimize air ingress. Periodic GC analysis is recommended to monitor degradation, especially after prolonged storage .
Advanced Research Questions
Q. What mechanistic role does N,N-Diethyl-1,1,1-trimethylsilanamine play in Lewis acid-mediated C–H functionalization of azoles?
The compound acts as a silylating agent, facilitating the activation of azole C–H bonds by forming a reactive silyl intermediate with tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf). DFT studies suggest it stabilizes transition states through Si–N coordination, lowering activation barriers. This enables regioselective aminoalkylation when coupled with aldehydes (e.g., benzaldehyde) in 1,2-dimethoxyethane at 50°C .
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., vaporization enthalpy)?
Contradictions in vaporization enthalpy (ΔvapH) may arise from decomposition during measurement. To mitigate this, use static vapor pressure methods under inert conditions and validate results against NIST-calibrated instruments. For phase transition studies, employ differential scanning calorimetry (DSC) with high-purity samples (>99%) and cross-reference with CRC Handbook protocols .
Q. What strategies optimize reaction yields when using this compound in multi-component coupling reactions?
Key parameters include:
- Stoichiometry : Use 1.0 equivalent of silylating agent relative to the azole substrate.
- Solvent : Anhydrous 1,2-dimethoxyethane enhances solubility and reaction homogeneity.
- Temperature : Maintain 50°C for 18 hours to ensure complete conversion.
- Workup : Hydrolyze protecting groups with pyridine/water (4:1 v/v) at 50°C for 3 hours.
Reverse-phase chromatography is recommended for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
